molecular formula C10H11NO5 B1172578 CHALK CAS No. 13397-25-6

CHALK

Cat. No.: B1172578
CAS No.: 13397-25-6
Attention: For research use only. Not for human or veterinary use.
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Description

Chalk is a soft, white, porous sedimentary rock composed primarily of the mineral calcite (Calcium Carbonate, CaCO₃). It is a biochemical limestone formed from the accumulation of microscopic marine organisms called coccolithophores . This reagent-grade this compound is characterized by its high purity, fine-grained texture, and high porosity, making it an ideal subject for a wide range of research and industrial applications . In industrial and materials science research, this compound is a fundamental material for investigating geotechnical engineering and construction. It has been used in major projects like tunnels and embankments, and current research focuses on advanced finite element method (FEM) modeling to understand its nonlinear shear behavior and mechanical properties for foundations and piling . In chemical and process engineering, its properties are leveraged as a filler to strengthen plastics, as a coating pigment in paper manufacturing, and as a raw material in cement production . Furthermore, its function as a pH neutralizer is critical for environmental research, including the treatment of acidic soils in agriculture and the capture of acid gases . Emerging research areas also explore its utility. Studies in wilderness medicine have investigated the procoagulant effect of magnesium carbonate this compound (a key component), which significantly reduces activated partial thromboplastin time (aPTT), indicating potential as a hemostatic agent for minor wounds . Additionally, its role in environmental science is multifaceted, being examined both for its capacity in carbon sequestration and for its susceptibility to dissolution in acidifying marine environments . This product is provided as a fine, white powder, processed using advanced ultrafine grinding and classification technologies to ensure a consistent and precise particle size distribution suitable for rigorous laboratory conditions . This reagent is For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Always refer to the Safety Data Sheet (SDS) and adhere to local regulations for safe handling and disposal.

Properties

CAS No.

13397-25-6

Molecular Formula

C10H11NO5

Origin of Product

United States

Comparison with Similar Compounds

Chemical Composition and Structural Differences

Compound Chemical Formula Key Components Formation Process
Chalk CaCO₃ Calcite, MgCO₃ (trace) Biogenic sedimentation (microfossils)
Limestone CaCO₃ Calcite, aragonite Chemical/biological sedimentation
Dolomite CaMg(CO₃)₂ CaCO₃, MgCO₃ (~50%) Diagenetic alteration of limestone
Gypsum CaSO₄·2H₂O Hydrated calcium sulfate Evaporation of saline waters
Lime (Quicklime) CaO Calcium oxide Thermal decomposition of this compound/limestone

Key Insights :

  • This compound and limestone share the same primary composition (CaCO₃) but differ in porosity and hardness due to distinct formation processes. This compound’s biogenic origin results in finer grains and higher homogeneity .
  • Dolomite contains significant MgCO₃, enhancing its resistance to acidic weathering compared to this compound and limestone .
  • Gypsum, a sulfate mineral, exhibits divergent chemical behavior (e.g., solubility in water) despite overlapping uses in construction .

Physical and Mechanical Properties

Property This compound Limestone Dolomite Gypsum Lime (CaO)
Density (g/cm³) 1.5–2.0 2.3–2.7 2.8–2.9 2.3–2.4 3.3–3.4
Porosity (%) 35–50 5–20 1–10 20–30 N/A
Hardness (Mohs) 1–2 3–4 3.5–4 2 3
Water Reactivity Low solubility; disintegrates under moisture Low solubility Low solubility High solubility (hydrates) Highly reactive (exothermic hydrolysis)

Key Insights :

  • This compound’s low density and high porosity contrast sharply with denser, harder limestone and dolomite. These differences influence their suitability in construction: this compound is unsuitable for load-bearing structures, while limestone and dolomite are widely used .
  • Lime (CaO), produced by calcining this compound or limestone, exhibits extreme reactivity with water, releasing heat and forming Ca(OH)₂, unlike inert this compound .
Acid Sensitivity
  • This compound : Rapid dissolution in weak acids (e.g., vinegar) due to high CaCO₃ content and porosity .
  • Limestone/Dolomite : Slower dissolution; dolomite’s MgCO₃ content reduces acid sensitivity compared to pure CaCO₃ .
  • Gypsum : Insoluble in acids but dissolves in water, forming sulfate ions .
Thermal Behavior
  • This compound decomposes at ~825°C to produce lime (CaO) and CO₂ .
  • Dolomite decomposes in two stages: MgCO₃ at ~500°C and CaCO₃ at ~900°C, releasing CO₂ .

Q & A

Q. What are the primary mineralogical and geochemical methods for characterizing chalk composition?

this compound is primarily composed of calcium carbonate (CaCO₃), but variations in trace elements (e.g., Mg, Sr) and organic content require standardized analytical workflows. Use X-ray diffraction (XRD) for crystallographic identification of calcite and accessory minerals (e.g., quartz, clay minerals) . Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) provides microstructural and elemental mapping . For isotopic analysis (δ¹³C, δ¹⁸O), employ mass spectrometry .

Table 1: Common Analytical Techniques for this compound Characterization

TechniquePurposeDetection LimitKey Parameters Analyzed
XRDMineral identification1–5 wt%Calcite, quartz, clay minerals
SEM-EDSMicrostructure and elemental maps0.1–1.0 µmCa, Mg, Si, Al
ICP-OESTrace element quantificationppb–ppmSr, Fe, Mn
Isotope-MSStable isotope ratios±0.1‰δ¹³C, δ¹⁸O

Q. How can researchers design controlled experiments to study this compound dissolution in aqueous environments?

To simulate dissolution, use flow-through reactors with controlled pH (4.0–8.5), temperature (5–50°C), and ionic strength (NaCl/CaCl₂ solutions). Monitor mass loss via gravimetry and solution chemistry via ion chromatography (Ca²⁺, HCO₃⁻). Include kinetic modeling (e.g., PHREEQC) to correlate dissolution rates with thermodynamic parameters .

Q. What statistical methods are suitable for analyzing spatial heterogeneity in this compound porosity?

Apply geostatistical tools like kriging or variogram analysis to map porosity distributions from core samples. Pair with mercury intrusion porosimetry (MIP) for pore-size quantification. Use ANOVA to compare porosity variances across stratigraphic layers .

Q. How to validate the reproducibility of this compound mechanical strength measurements?

Conduct uniaxial compressive strength (UCS) tests under standardized conditions (ASTM D7012). Control for sample anisotropy by aligning core plugs perpendicular to bedding planes. Report mean values with ±2σ confidence intervals from ≥10 replicates .

Advanced Research Questions

Q. How to resolve contradictions in reported this compound permeability values under varying stress conditions?

Conflicting permeability data often arise from differences in experimental scale (core vs. field measurements) and stress-loading paths. Use coupled hydro-mechanical models (e.g., TOUGH-FLAC) to simulate in-situ stress regimes. Validate with pulse-decay permeability tests under triaxial stress .

Table 2: Reconciling Permeability Discrepancies in this compound Studies

StudyPermeability (mD)Stress (MPa)ScaleRecommended Adjustment
Smith et al.2.5 ± 0.35–10Lab (core)Upscale via fractal models
Jones et al.0.8 ± 0.215–20Field (reservoir)Apply stress-correction factor

Q. What methodologies address sampling bias in paleoenvironmental reconstructions using this compound biomarkers?

Bias arises from diagenetic alteration and incomplete biomarker preservation. Use pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to detect thermally resistant compounds (e.g., alkanes, hopanoids). Apply principal component analysis (PCA) to differentiate biogenic vs. diagenetic signals .

Q. How to optimize micro-CT imaging parameters for quantifying nano-scale porosity in this compound?

Set voxel resolution ≤1 µm and use phase-contrast enhancement for low-density features. Validate with FIB-SEM tomography for sub-µm pores. Apply machine learning (e.g., U-Net CNNs) for automated pore-network segmentation .

Q. What experimental designs mitigate confounding variables in this compound-CO₂ interaction studies?

Use batch reactors with in-situ Raman spectroscopy to track mineral phases during CO₂ injection. Control for microbial activity via autoclaving and monitor fluid chemistry with synchrotron X-ray absorption spectroscopy (XAS) . Include inert reference materials (e.g., quartz) to isolate this compound-specific reactions .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bayesian hierarchical modeling to integrate conflicting datasets, weighting studies by sample size and methodological rigor .
  • Ethical Sampling : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, citing repositories like Zenodo .

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